![molecular formula C15H13FN2OS B14931779 N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-fluorobenzamide](/img/structure/B14931779.png)
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-fluorobenzamide
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Overview
Description
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-fluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a cyano group, an ethyl group, and a methyl group attached to a thiophene ring, which is further connected to a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-fluorobenzamide typically involves the following steps:
Formation of the Thiophene Ring:
Coupling with Fluorobenzamide: The synthesized thiophene derivative is then coupled with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may convert the cyano group to an amine.
Scientific Research Applications
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-fluorobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. The cyano group and the fluorobenzamide moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methylbenzamide
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,2-diphenylacetamide
Uniqueness
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-fluorobenzamide is unique due to the presence of the fluorine atom in the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack the fluorine atom or have different substituents.
Properties
Molecular Formula |
C15H13FN2OS |
---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-fluorobenzamide |
InChI |
InChI=1S/C15H13FN2OS/c1-3-12-9(2)20-15(13(12)8-17)18-14(19)10-5-4-6-11(16)7-10/h4-7H,3H2,1-2H3,(H,18,19) |
InChI Key |
ZTMIWJSHOARCSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)F)C |
Origin of Product |
United States |
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